(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H8F2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding alpha-amino nitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic stability.
Industrial Applications: It may be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks fluorine substitution, resulting in different chemical and biological properties.
2,3-Difluorophenylacetic acid: Lacks the amino group, affecting its reactivity and applications.
2-Amino-2-(4-fluorophenyl)acetic acid: Has a single fluorine atom at the 4 position, leading to different steric and electronic effects.
Uniqueness
(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid is unique due to the presence of both the amino group and the two fluorine atoms on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
DNWOZEQWCCXGRU-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.